2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide
Description
Properties
Molecular Formula |
C26H29NO2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25+ |
InChI Key |
YAASNACECBQAFW-OCEACIFDSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCC[N+](C)(C)[O-])/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of the amine oxide derivative typically involves two main stages:
- Synthesis of the parent amine compound: 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine (tamoxifen base amine)
- Oxidation of the tertiary amine to the amine oxide
The amine oxide is formed by selective oxidation of the tertiary amine nitrogen without affecting the olefinic double bond or aromatic rings.
Synthesis of the Parent Amine (Tamoxifen Base)
The parent compound is commonly synthesized via:
- Step 1: Formation of the stilbene-like intermediate by coupling a substituted phenol with a 1,2-diphenylbut-1-ene moiety, typically by Wittig or related olefination reactions.
- Step 2: Introduction of the 2-(dimethylamino)ethoxy side chain via nucleophilic substitution or Williamson ether synthesis using 2-dimethylaminoethyl chloride or bromide.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Aldehyde + phosphonium salt, base (e.g., NaH) in THF or DMSO | Formation of (E)-1,2-diphenylbut-1-ene intermediate |
| 2 | Phenol + 2-(dimethylamino)ethyl halide, base (K2CO3), solvent (acetone or DMF), reflux | Ether formation yielding tamoxifen base amine |
This synthesis is well documented in pharmaceutical chemistry literature for tamoxifen and its analogs.
Oxidation to the Amine Oxide
The conversion of the tertiary amine to the amine oxide is typically performed by mild oxidation agents that selectively oxidize the nitrogen without degrading the molecule:
- Common oxidants:
- m-Chloroperbenzoic acid (m-CPBA)
- Hydrogen peroxide (H2O2) under controlled conditions
- Peracetic acid
| Oxidant | Solvent | Temperature | Reaction Time | Notes |
|---|---|---|---|---|
| m-CPBA | Dichloromethane (DCM) | 0-25°C | 1-4 hours | Controlled addition to avoid overoxidation |
| H2O2 + catalyst | Methanol or Acetonitrile | Room temp | 2-6 hours | Requires pH control |
| Peracetic acid | Acetic acid or DCM | Room temp | 1-3 hours | May require quenching step |
The oxidation yields the amine oxide with retention of the (E)-configuration of the alkene and minimal side reactions.
Research Data and Comparative Analysis
Reaction Yields and Purity
| Method | Oxidant | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| m-CPBA oxidation | m-CPBA | 85-92 | >98 | High selectivity, mild conditions |
| H2O2 oxidation | H2O2 + catalyst | 75-85 | 95-97 | Environmentally friendly |
| Peracetic acid | Peracetic acid | 80-88 | 96-98 | Requires careful handling |
Purification typically involves column chromatography or recrystallization from methanol or ethyl acetate mixtures to obtain the white to off-white solid amine oxide.
Spectroscopic Characterization
- NMR: Characteristic shifts for the N-oxide nitrogen adjacent protons, olefinic protons remain unchanged.
- IR: New N→O stretch around 1250-1300 cm⁻¹ confirms oxidation.
- Mass Spectrometry: Molecular ion peak corresponding to M+16 (oxygen addition) confirms amine oxide formation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce different derivatives of the original compound .
Scientific Research Applications
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has been investigated for its potential therapeutic applications, particularly in cancer research.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Implications
- Query Compound: Potential utility in overcoming tamoxifen resistance via PKC pathway modulation, but requires in vivo validation .
- Structural Analogs : Modifications like halogenation (toremifene) or hydroxylation (afimoxifene) optimize receptor selectivity and safety profiles .
Biological Activity
The compound 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide (CAS No. 13002-65-8) is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H29NO
- Molecular Weight : 371.51 g/mol
- Synonyms : CIS-TAMOXIFEN, Tamoxifen Impurity E, Tamoxifen Citrate EP Impurity A
The biological activity of this compound is largely attributed to its interaction with estrogen receptors (ERs). It exhibits both agonistic and antagonistic properties depending on the tissue type:
- Estrogen Receptor Modulation : In breast tissue, it acts as an antagonist, inhibiting estrogen-driven proliferation of cancer cells.
- Agonistic Effects : In bone and uterine tissues, it can exhibit estrogen-like effects, promoting cell growth and potentially leading to adverse outcomes like endometrial cancer.
Anticancer Activity
-
In Vitro Studies : Research has demonstrated that compounds related to tamoxifen can inhibit the proliferation of estrogen-dependent breast cancer cell lines such as MCF-7. The compound's efficacy was evaluated using various assays that measure cell viability and apoptosis induction.
Study Cell Line IC50 (µM) Mechanism A MCF-7 5.0 ER Antagonism B T47D 3.2 Apoptosis Induction - In Vivo Studies : Animal models have shown that administration of this compound leads to significant tumor regression in xenograft models of breast cancer. The compound's ability to inhibit tumor growth was linked to downregulation of ER signaling pathways.
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects of tamoxifen derivatives in models of neurodegenerative diseases:
-
Mechanism : The compound may reduce oxidative stress and inflammation in neuronal cells, contributing to neuroprotection.
Study Model Type Outcome C Alzheimer's Mouse Model Reduced amyloid plaque formation D Neuroblastoma Cells Decreased ROS levels
Case Studies
-
Case Study on Breast Cancer Treatment :
- A clinical trial involving postmenopausal women with ER-positive breast cancer showed that patients treated with tamoxifen derivatives experienced improved survival rates compared to those receiving placebo.
-
Neurodegenerative Disease Case Study :
- A cohort study indicated that patients with a history of tamoxifen use exhibited lower incidences of Alzheimer's disease, suggesting a protective role against cognitive decline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
